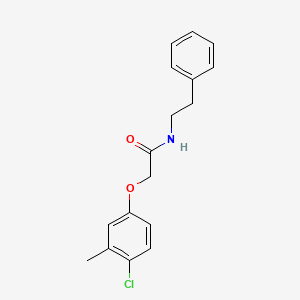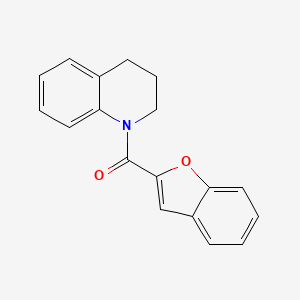
2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide" is a compound of interest due to its structural complexity and potential applications in various fields. While specific studies directly addressing this compound are limited, insights can be drawn from related chemical research focusing on similar compounds' synthesis, structure analysis, and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with chloroacetamide derivatives and phenoxyphenol or its analogs. For instance, a synthesis method for a similar compound, N-methyl-2-(4-phenoxyphenoxy) acetamide, was developed using N-methylchloroacetamide and 4-phenoxyphenol with N,N-dimethylformamide (DMF) as solvent in the presence of anhydrous potassium carbonate. This process highlights the typical conditions (reaction temperature, time, and reagent ratios) crucial for achieving high yield and purity in the synthesis of such complex acetamides (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis, including IR, MS, 1H NMR, and elementary analysis, plays a crucial role in characterizing such compounds. These analytical techniques confirm the molecular identity and purity of the synthesized compounds, offering insights into their structural details. Similar analytical approaches are used across studies to characterize the structure of acetamide derivatives (Gao Yonghong, 2009).
Chemical Reactions and Properties
The chemical reactions involving "2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide" and its derivatives can vary widely, including acetylation, esterification, and silylation, depending on the functional groups present. These reactions are pivotal in modifying the compound's properties for specific applications. For example, the silylation of N-(2-hydroxyphenyl)acetamide derivatives showcases the versatility of such compounds in chemical synthesis, affecting their solubility, stability, and reactivity (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, including melting point, solubility, and crystalline structure, are influenced by their molecular structure. X-ray crystallography and other analytical methods are often used to determine these properties, providing insights into the compound's behavior in different environments and its suitability for various applications (Davis & Healy, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for further chemical modifications, are crucial for the application of "2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide" derivatives. Studies on related compounds provide a foundation for understanding these aspects, aiding in the development of new materials and pharmaceuticals (Rani et al., 2014).
Applications De Recherche Scientifique
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents has led to the synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, including those with halogens on the aromatic ring, have been evaluated for their anticancer activity against breast cancer and neuroblastoma cells, as well as for anti-inflammatory and analgesic activities. One specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Herbicide Activity and Environmental Behavior
The synthesis and study of chloroacetanilide herbicides and safeners, including those related to 2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide, have been conducted to understand their metabolism, mode of action, and environmental behavior. Investigations into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into their potential carcinogenicity and metabolic pathways, contributing to our understanding of their environmental impact and safety profiles (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Evaluation of Derivatives
Research into the synthesis of derivatives of 2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide has led to the creation of new compounds with varied potential applications. For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide represents an effort to explore the chemical space around chloroacetamide derivatives for various applications, including but not limited to, pharmacological effects on vegetable aphids, showcasing the versatility and potential of these compounds in both agricultural and pharmaceutical contexts (He Xiang-qi, 2007).
Chemoselective Acetylation for Antimalarial Drugs
The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, highlights the role of acetamide derivatives in the synthesis of antimalarial drugs. This process optimization and kinetic study underscore the potential pharmaceutical applications of acetamide derivatives in creating more effective antimalarial treatments (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-13-11-15(7-8-16(13)18)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZIUXVIJIBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-phenethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)
![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)
![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)
![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)
![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)
![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)
![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)

